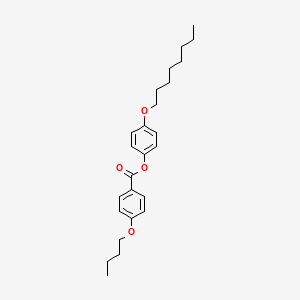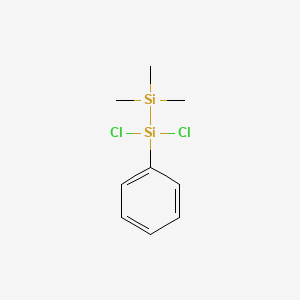
1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane is a novel asymmetric functional disilane compound. It is characterized by its unique chemical structure, which includes a phenyl group and two chlorine atoms attached to a disilane backbone.
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane can be synthesized by reacting 1,1,2-trichloro-1,2,2-trimethyl disilane with phenyl magnesium halide in the presence of a transition metal catalyst (excluding cobalt). The reaction typically occurs under controlled conditions to ensure the selective introduction of the phenyl group into the disilane structure .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions. The production method ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: 1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds, while oxidation and reduction reactions can produce different silane derivatives .
科学的研究の応用
1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Materials Science: Employed in the development of advanced materials with unique properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical applications.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1,1-dichloro-2,2,2-trimethyl-1-phenyldisilane involves its interaction with specific molecular targets and pathways. The phenyl group and chlorine atoms play a crucial role in its reactivity and interactions with other molecules. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of different products that exert their effects through specific pathways .
類似化合物との比較
- 1,1,2,2-Tetramethyl-1,2-dichlorodisilane
- 1,1-Dichloro-1,2,2-trimethyl-2-phenyldisilane
Comparison: 1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane is unique due to its asymmetric structure and the presence of a phenyl group. This distinguishes it from other similar compounds, which may lack the phenyl group or have different substitution patterns.
特性
CAS番号 |
57519-88-7 |
|---|---|
分子式 |
C9H14Cl2Si2 |
分子量 |
249.28 g/mol |
IUPAC名 |
dichloro-phenyl-trimethylsilylsilane |
InChI |
InChI=1S/C9H14Cl2Si2/c1-12(2,3)13(10,11)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChIキー |
ZLKKOKIRGMWLGY-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[Si](C1=CC=CC=C1)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(3-Oxobutyl)phenyl]butan-1-one](/img/structure/B14622352.png)
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14622353.png)
![3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14622357.png)
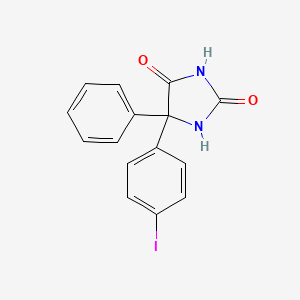
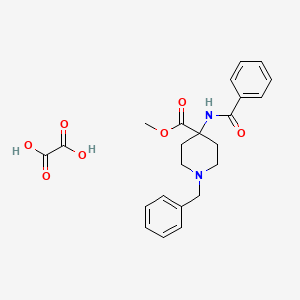
![2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14622389.png)

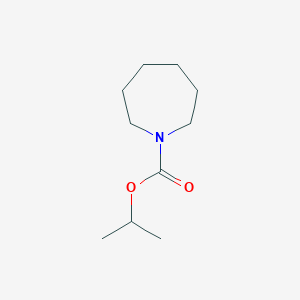
![N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14622405.png)
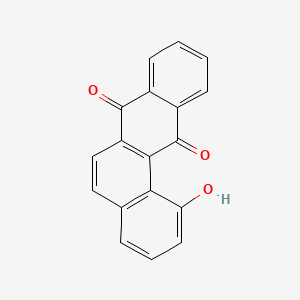

![N,N'-[(4-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14622419.png)
methanone](/img/structure/B14622427.png)
